molecular formula C12H21NO3 B1478864 2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid CAS No. 2097946-32-0

2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B1478864
CAS No.: 2097946-32-0
M. Wt: 227.3 g/mol
InChI Key: JXCUAPAPXPBQPH-UHFFFAOYSA-N
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Description

2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid is a synthetic organic compound featuring a fused isoindoline scaffold, a structure of high interest in medicinal chemistry . While the specific biological profile of this compound is a subject of ongoing research, analogs based on the isoindoline core are extensively investigated for their diverse pharmacological properties. The octahydro-2H-isoindole (or hexahydroisoindole) moiety is a privileged structure found in compounds with a range of documented activities, including anti-inflammatory, antiarrhythmic, and central nervous system (CNS) effects such as nootropic, anxiolytic, and sedative actions . Furthermore, this structural class has shown relevance in developing ligands for various protein targets and receptors . The propanoic acid chain in the structure is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules, often contributing to target binding . Researchers may find this chemical to be a valuable intermediate or lead compound for developing new therapeutic agents, studying protein-protein interactions (PPIs) , or probing enzyme mechanisms. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(11(15)16)13-6-10-4-2-3-5-12(10,7-13)8-14/h9-10,14H,2-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCUAPAPXPBQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CC2CCCCC2(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid is a complex organic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an isoindoline moiety, a hydroxymethyl group, and a propanoic acid backbone. Its molecular formula is C12H17NO2C_{12}H_{17}NO_2, and it has a molecular weight of approximately 209.27 g/mol. The presence of the hydroxymethyl group may influence its biological interactions, potentially enhancing its reactivity and affinity for various biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The isoindoline structure may allow the compound to bind to active sites on enzymes, inhibiting their activity. This could be particularly relevant in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their function and leading to various physiological effects. This aspect is crucial for its potential use in drug development.
  • Antioxidant Activity : Preliminary studies suggest that derivatives of this compound exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Research indicates that derivatives of the compound exhibit antimicrobial activity against various pathogens. For example, a study demonstrated that certain structural modifications enhanced the compound's efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Its antioxidant properties may contribute to reducing neuronal damage caused by oxidative stress .

Case Studies

  • Study on Antimicrobial Activity : A series of experiments evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the hydroxymethyl group significantly increased antibacterial activity.
  • Anticancer Activity Assessment : In a controlled study involving human cancer cell lines, the compound demonstrated significant cytotoxicity at low micromolar concentrations, indicating its potential as a lead compound for further drug development.
  • Neuroprotection in Animal Models : Animal studies showed that treatment with the compound resulted in reduced markers of oxidative stress and inflammation in models of Alzheimer's disease.

Data Summary Table

Biological Activity Mechanism Research Findings
AntimicrobialEnzyme inhibitionEffective against Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosisSignificant cytotoxicity in cancer cell lines
NeuroprotectiveAntioxidant propertiesReduced oxidative stress markers in animal models

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid with structurally analogous isoindol-propanoic acid derivatives, focusing on molecular properties, substituents, and pharmacological relevance:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Pharmacological Use/Source Safety/Toxicity Data
This compound (Target) C₁₂H₁₉NO₃* 225.29* - 3a-hydroxymethyl
- Octahydro-isoindol core
Not reported Not available
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid (Isindone) C₁₇H₁₃NO₃ 279.29 - 3-oxo-isoindol
- Phenyl group
NSAID (Proprietary: Bor-Ind, Flosin) Marketed drug; clinical safety data
(2S)-2-[(3aR,4R,7S,7aS)-1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl]propanoic acid C₁₂H₁₅NO₄ 237.25 - 1,3-dioxo
- Methano-bridged isoindol
Research compound (stereospecific synthesis) No specific data
3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid C₁₈H₁₇NO₃ 295.33 - 4-methylphenyl
- 1-oxo-isoindol
Not reported No data
3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)propanoic acid C₁₁H₁₅NO₄ 225.24 - 1,3-dioxo
- Hexahydro-isoindol
Research chemical (MFCD00523369) General lab precautions advised
3-(3,4-Dimethoxyphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid C₁₉H₁₉NO₅ 341.36 - 3,4-dimethoxyphenyl
- 1-oxo-isoindol
Not reported Predicted pKa: 4.22

*Molecular formula and weight for the target compound are inferred based on structural analysis.

Key Structural and Functional Differences:

Core Saturation :

  • The target compound has an octahydro-isoindol core, providing full saturation and conformational rigidity. In contrast, compounds like Isindone and ’s derivative feature partially unsaturated isoindol rings (e.g., 3-oxo or 1-oxo groups), which may enhance planarity and receptor binding.

Pharmacological Relevance: Isindone () is a marketed NSAID, suggesting that isoindol-propanoic acid derivatives with aromatic substituents (e.g., phenyl groups) exhibit anti-inflammatory activity. The target compound’s lack of aromaticity may alter its COX inhibition profile.

The hydroxymethyl group in the target compound may reduce toxicity compared to electrophilic dioxo derivatives.

Preparation Methods

Multicomponent Petasis 3-Component Reaction (3-CR) Followed by Intramolecular Diels-Alder (IMDA) Cascade

One of the most effective and stereoselective methods to prepare complex isoindoline derivatives bearing hydroxymethyl groups involves the Petasis 3-component reaction combined with an intramolecular Diels-Alder reaction cascade. This approach has been reported with detailed mechanistic and stereochemical analysis.

  • Starting Materials:

    • Glycolaldehyde dimer (as the aldehyde source)
    • Diallylamine (amine component)
    • Boronic acid derivatives, such as 5-((Boc-amino)methyl)furan-2-boronic acid
  • Procedure Highlights:

    • The three components are mixed in methanol at room temperature, allowing the formation of the amino alcohol intermediate.
    • Subsequent heating under reflux (e.g., in toluene) promotes the intramolecular Diels-Alder reaction, forming the octahydroisoindole core with high diastereoselectivity.
    • The reaction typically proceeds over 20-24 hours.
    • Purification is achieved by flash column chromatography.
  • Key Outcomes:

    • The method yields the tetrahydro-3a,6-epoxyisoindol derivatives with hydroxymethyl substituents.
    • Stereochemical assignments confirmed by NOESY NMR and X-ray crystallography demonstrate the exo transition state and Si-face attack of the dienophile.
    • Yields are generally high (up to 84% reported for related derivatives).
  • Representative Reaction Scheme:
    Glycolaldehyde dimer + Diallylamine + 5-((Boc-amino)methyl)furan-2-boronic acid → Petasis 3-CR intermediate → IMDA cascade → 2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid derivative (protected form)

  • Reference: Detailed experimental procedures and stereochemical analysis are reported in Royal Society of Chemistry publications.

Zinc Perchlorate-Catalyzed Cyclization in Aqueous Medium

Another approach involves the cyclization of appropriate precursor ligands in the presence of zinc perchlorate in water, which facilitates the formation of the isoindole ring system.

  • Procedure:

    • A precursor ligand (e.g., a suitable amino acid derivative) is dissolved in water.
    • Zinc perchlorate hexahydrate is added slowly at room temperature.
    • The reaction mixture is stirred for approximately 2 hours.
    • The product precipitates as a solid, which is isolated by filtration and purified by recrystallization from water.
  • Yields:

    • High yields reported, up to 90%.
  • Characterization:

    • The product is confirmed by elemental analysis and FTIR spectroscopy.
    • Typical IR bands include strong absorptions around 1695 cm$$^{-1}$$ (carbonyl) and 1595 cm$$^{-1}$$ (aromatic or amide C=O).
  • Reference: Synthesis details and analytical data are available from chemical synthesis repositories.

Stepwise Synthesis via Amide Coupling and Hydrazide Formation

For derivatives closely related to the target compound, amide coupling reactions have been employed to prepare isoindolinone propanoic acid derivatives.

  • Typical Procedure:

    • Activation of the carboxylic acid group using coupling reagents such as EDC·HCl and HOBt in tetrahydrofuran (THF).
    • Reaction with hydrazide derivatives under mild conditions at room temperature for extended periods (e.g., 16 hours).
    • Workup involves extraction, washing, drying, and concentration to isolate the product.
  • Yields:

    • Moderate yields around 65% reported.
  • Analytical Data:

    • Characterization by NMR and LC-MS confirms the structure and purity.
  • Reference: Experimental protocols and spectral data are documented in chemical supplier databases.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Product Features Notes
Petasis 3-CR + IMDA cascade Glycolaldehyde dimer, diallylamine, boronic acid, MeOH, reflux 76-84 Stereoselective hydroxymethyl isoindole High diastereoselectivity, stereochemically confirmed
Zinc perchlorate-catalyzed aqueous cyclization Precursor ligand, Zn(ClO$$4$$)$$2$$·6H$$_2$$O, water, RT ~90 Isoindole propanoic acid derivative Simple, high yield, aqueous medium
Amide coupling with hydrazide EDC·HCl, HOBt, hydrazide, THF, RT ~65 Amide-linked isoindolinone derivative Moderate yield, requires coupling agents

Mechanistic Insights and Stereochemical Considerations

  • The Petasis 3-CR/IMDA cascade involves initial formation of an amino alcohol intermediate, which undergoes an intramolecular Diels-Alder reaction to form the bicyclic isoindoline structure.
  • NOESY NMR correlations and X-ray crystallography confirm the exo transition state and facial selectivity of the cycloaddition step.
  • The zinc perchlorate method likely promotes cyclization via coordination to carbonyl and amine groups, facilitating ring closure in aqueous conditions.
  • Amide coupling methods provide flexibility for functional group modifications but may require protection/deprotection steps.

Q & A

How can researchers optimize the synthesis of 2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid to improve yield and purity?

Methodological Answer:
Synthesis optimization typically involves adjusting reaction conditions and purification strategies. For example, ester hydrolysis under basic conditions (e.g., 2 M NaOH at room temperature for 12 hours) is a critical step, as demonstrated in similar isoindolinone derivatives . Post-reaction, pH adjustment (to ~1 using HCl) precipitates the product, which is then washed with solvents like ethyl acetate to remove impurities. Advanced purification techniques, such as preparative HPLC or recrystallization, are recommended for isolating high-purity compounds. Reaction monitoring via TLC or LC-MS ensures intermediate quality, while yield improvements may require temperature control or catalyst screening .

What analytical techniques are essential for confirming the structure and stereochemistry of this compound?

Methodological Answer:
A multi-technique approach is necessary:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR provide detailed insights into the chemical environment of protons and carbons, confirming the isoindoline core and hydroxymethyl/propanoic acid substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching experimental and calculated m/z values .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the octahydro-isoindol ring system, though crystal growth may require optimized solvent systems .
  • Circular Dichroism (CD) : Optional for chiral centers, if synthetic routes introduce asymmetry .

How should researchers design experiments to evaluate the compound’s biological activity in academic settings?

Methodological Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors) based on structural analogs .
  • In Vitro Assays : Screen for activity in cell lines (e.g., anti-inflammatory or anticancer assays) at varying concentrations (1–100 µM). Include positive controls (e.g., known inhibitors) and measure IC50_{50} values .
  • Mechanistic Studies : Employ techniques like Western blotting or qPCR to assess downstream signaling pathways. Note that commercial samples are for research only and not FDA-approved for therapeutic use .

What safety protocols are recommended given limited toxicity data for this compound?

Methodological Answer:

  • General Precautions : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact and inhalation .
  • Risk Assessment : Classify the compound as hazardous until data is available. Follow GHS guidelines for uncharacterized substances .
  • Waste Disposal : Neutralize acidic waste before disposal and adhere to institutional protocols for organic compounds .

How can researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

  • Reproducibility Checks : Replicate published methods (e.g., hydrolysis conditions from ) while documenting deviations.
  • Cross-Validation : Compare NMR/HRMS data with computational predictions (e.g., DFT calculations for 13^{13}C chemical shifts) .
  • Peer Consultation : Collaborate with analytical chemistry cores to verify spectral assignments or troubleshoot impurities .

What computational strategies predict the compound’s reactivity or interactions in silico?

Methodological Answer:

  • Reaction Path Modeling : Use quantum chemistry software (Gaussian, ORCA) to simulate reaction mechanisms (e.g., ester hydrolysis) and identify transition states .
  • Molecular Dynamics (MD) : Study solvent effects or conformational flexibility of the isoindol ring .
  • Pharmacophore Modeling : Map functional groups (hydroxymethyl, propanoic acid) to predict binding to biological targets like kinases or GPCRs .

Which purification techniques effectively remove by-products from the synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → methanol) for polar by-products .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
  • Analytical HPLC : Monitor purity with C18 columns and UV detection (λ = 254 nm). Adjust mobile phase (acetonitrile/water + 0.1% TFA) for peak resolution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 2
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid

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